molecular formula C23H28N2O3 B4014501 1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide

1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide

Cat. No. B4014501
M. Wt: 380.5 g/mol
InChI Key: FNBVWJIVMQYBSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polyamides and related compounds often involves the condensation of dicarboxylic acids with diamines. For instance, Liaw et al. (2000) discussed the synthesis of new soluble polyamides from a specific dicarboxylic acid monomer and various diamines, showcasing the methodology that could potentially be adapted for the synthesis of 1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide (Liaw, Liaw, & Chen, 2000).

Molecular Structure Analysis

Banerjee et al. (2002) conducted a detailed study on the crystal structure and molecular conformation of a solvated carboxamide compound, similar in complexity to 1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, utilizing X-ray analysis and molecular orbital methods (Banerjee et al., 2002).

Chemical Reactions and Properties

Ramakrishna et al. (2015) investigated the self-assembly of oxamidato bridged ester functionalized dirhenium metallastirrups, which could offer insights into the reactivity and potential coordination chemistry of 1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide due to the presence of amide and ester groups (Ramakrishna et al., 2015).

Physical Properties Analysis

The physical properties of polymers and similar compounds often depend on their molecular structure. Studies on the synthesis and characterization of new polyamides, as discussed by Faghihi and Mozaffari (2008), include examinations of solubility, thermal stability, and mechanical properties, which are relevant for understanding the physical properties of 1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from related studies. For example, Jayarajan et al. (2019) described the synthesis and properties of carboxamide derivatives, providing insights into the chemical behavior of similar compounds (Jayarajan et al., 2019).

properties

IUPAC Name

1-(4-butoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-2-3-15-28-21-11-9-20(10-12-21)25-17-19(16-22(25)26)23(27)24-14-13-18-7-5-4-6-8-18/h4-12,19H,2-3,13-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBVWJIVMQYBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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